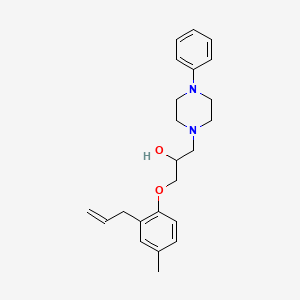![molecular formula C19H17BrClN3O2S B1226144 4-[4-(3-Bromophenyl)sulfonyl-1-piperazinyl]-7-chloroquinoline](/img/structure/B1226144.png)
4-[4-(3-Bromophenyl)sulfonyl-1-piperazinyl]-7-chloroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-bromophenyl)sulfonyl-1-piperazinyl]-7-chloroquinoline is a member of pyridines and a member of piperazines.
Applications De Recherche Scientifique
Antibacterial Properties
4-Aminoquinoline derivatives, similar in structure to the compound , have shown promise as antibacterial agents. One study discusses the broad antibacterial activity of a related compound, highlighting its potential in treating systemic infections (Goueffon et al., 1981).
Anticancer Activity
The hybrid pharmacophore approach using 4-aminoquinoline derivatives has been effective in enhancing anticancer activities. A study demonstrated the potency of these compounds against various breast tumor cell lines, suggesting their potential as safe anticancer agents (Solomon, Pundir, & Lee, 2019).
Synthesis Methods
The synthesis of 4-substitutedsulfonyl piperazin-1-yl-methyl-3-aryl-quinazolin-4(3 H)-one, which shares a similar structural framework, provides insight into the chemical processes and applications of similar compounds in various fields (Acharyulu et al., 2010).
Novel Sympatholytic Mechanism
A family of 7-(trifluoromethyl)-4-aminoquinolines, closely related in structure, has been described for their hypotensive properties and novel sympatholytic mechanism, indicating potential applications in cardiovascular treatments (Mccall et al., 1986).
Neurological Applications
A structurally related compound, 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole, was identified as a potent 5-HT6 receptor antagonist, indicating its potential in treating cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).
Potential Antipsychotic Properties
Compounds with a quinoline-sulfonamide structure have been evaluated for their potential as CNS multi-receptor agents, showing promising antipsychotic, antidepressant, and anxiolytic properties in preclinical models (Zajdel et al., 2012).
Antiviral Activity
A study on 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine derivatives, similar in structure, revealed significant antiviral activity against avian paramyxovirus, suggesting potential applications in antiviral therapies (Selvakumar et al., 2018).
Propriétés
Nom du produit |
4-[4-(3-Bromophenyl)sulfonyl-1-piperazinyl]-7-chloroquinoline |
|---|---|
Formule moléculaire |
C19H17BrClN3O2S |
Poids moléculaire |
466.8 g/mol |
Nom IUPAC |
4-[4-(3-bromophenyl)sulfonylpiperazin-1-yl]-7-chloroquinoline |
InChI |
InChI=1S/C19H17BrClN3O2S/c20-14-2-1-3-16(12-14)27(25,26)24-10-8-23(9-11-24)19-6-7-22-18-13-15(21)4-5-17(18)19/h1-7,12-13H,8-11H2 |
Clé InChI |
PLXIPEBXLVKFAJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=CC(=CC=C4)Br |
SMILES canonique |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=CC(=CC=C4)Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[[[4-[(2-methyl-1-oxopropyl)amino]phenyl]-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1226068.png)
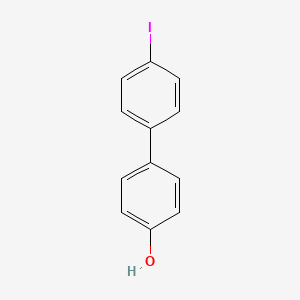
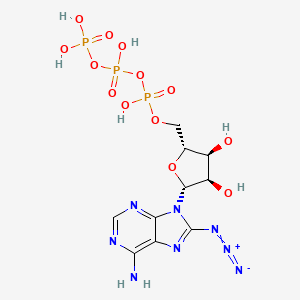
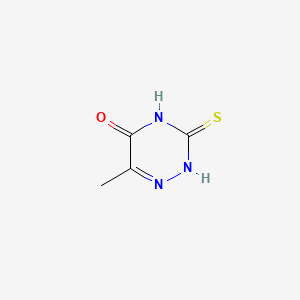
![2-[[4-(4-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1226072.png)
![1-(3,4-Dimethylphenyl)-2-[[5-[[2-(4-ethoxyanilino)-4-thiazolyl]methyl]-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1226074.png)

![(1S,4S,5S,6S,16S)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B1226080.png)
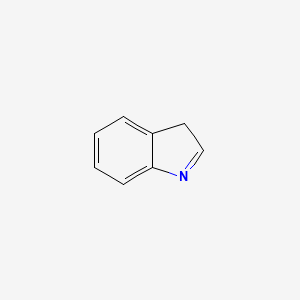
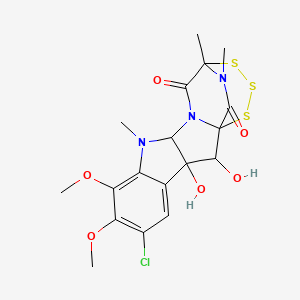
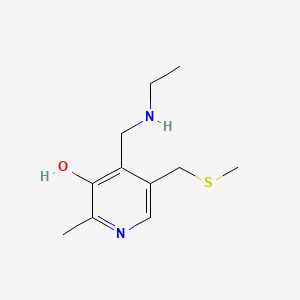
![2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1226086.png)
![N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide](/img/structure/B1226087.png)
